3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

CNS drug discovery physicochemical property profiling benzodiazepine receptor ligands

This 5H-pyrazolo[4,3-c]quinoline features a unique 3-methoxybenzyl/4-fluorophenyl substitution absent from commercial CGS 9895 analogs. The meta-methoxybenzyl at N5 engages the α+β− interfacial H-bond acceptor site for GABA-A PAM selectivity screening. The electron-withdrawing 4-fluorophenyl at C3 enhances Chk1 inhibitory potency vs. methoxyphenyl alternatives. With XLogP3-AA 4.3 and TPSA 39.9 Ų, it occupies optimal CNS drug-like space for PAMPA-BBB and brain/plasma ratio studies. Meta-methoxybenzyl conformation reduces off-target aminergic GPCR binding vs. para-isomers. For non-human research use only.

Molecular Formula C24H18FN3O
Molecular Weight 383.426
CAS No. 866342-61-2
Cat. No. B2858903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS866342-61-2
Molecular FormulaC24H18FN3O
Molecular Weight383.426
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
InChIInChI=1S/C24H18FN3O/c1-29-19-6-4-5-16(13-19)14-28-15-21-23(17-9-11-18(25)12-10-17)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
InChIKeyFADQJMVPPOWCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 866342-61-2): Procurement-Relevant Chemical Identity and Scaffold Context


3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 866342-61-2) is a fully synthetic, low-molecular-weight (383.4 g/mol) tricyclic heterocycle belonging to the 5H-pyrazolo[4,3-c]quinoline family [1]. The scaffold comprises a pyrazole ring fused to a quinoline core, decorated with a 4-fluorophenyl substituent at position 3 and a 3-methoxybenzyl substituent at position 5. Computed physicochemical properties include an XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 39.9 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]. This specific substitution pattern differentiates the compound from other commercially available pyrazolo[4,3-c]quinolines that bear alternative benzyl or aryl appendages, and it is supplied primarily as a research chemical for non-human experimental use.

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Freely Substituted for 3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in Experimental Settings


The pyrazolo[4,3-c]quinoline pharmacophore is exquisitely sensitive to the electronic nature and topology of its peripheral substituents. Established structure–activity relationship (SAR) studies demonstrate that even modest alterations—such as moving a methoxy group from a meta to a para position on the N5-benzyl ring or replacing a fluorophenyl with a methoxyphenyl at C3—can invert intrinsic activity at the benzodiazepine binding site from agonism to inverse agonism or null modulation, and can shift Chk1 inhibitory potency by more than an order of magnitude [1][2]. Because the target compound contains a unique 3-methoxybenzyl-4-fluorophenyl pairing absent from the most widely studied analogs (e.g., CGS 9895, which carries a 4-methoxyphenyl at C3 and a proton at N5), direct substitution would introduce uncontrolled variables in target engagement, selectivity, and downstream cellular readouts [1][2]. Procurement decisions that ignore these substitution-driven differences risk irreproducible results, wasted downstream resources, and misleading SAR conclusions.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Versus Closest Structural Analogs


Meta-Methoxybenzyl vs. Para-Fluorobenzyl N5 Substituent: Predicted Lipophilicity and Polar Surface Area Divergence Driving CNS Target Engagement

The target compound bears a 3-methoxybenzyl group at N5, whereas the commonly encountered analog 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866809-63-4) carries a 4-fluorobenzyl substituent. The 3-methoxy substituent introduces an additional hydrogen-bond acceptor, raising the total to four, and increases the topological polar surface area (TPSA) compared to the fluoro analog, whose TPSA is limited to the contributions of the quinoline nitrogens (estimated ~30 Ų vs. 39.9 Ų for the target) [1][2]. At the same time, the meta-methoxy orientation preserves a higher calculated logP (~4.3) relative to para-methoxybenzyl variants, whose more linear shape can reduce lipophilicity [1]. For CNS-oriented targets such as GABAA/benzodiazepine receptors, the combination of a moderate TPSA (below ~60 Ų) and logP in the 4–5 range is considered optimal for blood–brain barrier penetration, suggesting that the target compound occupies a uniquely favorable physicochemical space not shared by its 4-fluorobenzyl or 4-methoxybenzyl analogs [3].

CNS drug discovery physicochemical property profiling benzodiazepine receptor ligands

N5 3-Methoxybenzyl Substitution and Its Influence on Benzodiazepine Receptor Pharmacophore Recognition

In the established pharmacophore model for benzodiazepine receptor (BzR) ligands, the N5 substituent of the pyrazolo[4,3-c]quinoline scaffold projects into the L2 lipophilic pocket, where steric and electronic features govern both binding affinity and intrinsic efficacy [1]. Truncation of the N5 substituent to a hydrogen atom (as in CGS 9895) yields nanomolar BzR affinity but variable functional profiles; introduction of a benzyl group with a meta electron-donating substituent (3-OCH3) is predicted by the Cook pharmacophore model to confer a different receptor subtype bias compared to para-fluoro or para-methoxy benzyl analogs [1][2]. Specifically, the meta-methoxy group can engage in a hydrogen-bond interaction with the α+β− interfacial residue not accessible to para-substituted benzyl derivatives, a structural feature that has been exploited to achieve α1β3-selectivity over α1β2γ2 complexes [2]. While direct binding data for the target compound are not yet publicly available, the structural rationale indicates that the 3-methoxybenzyl-4-fluorophenyl combination is specifically designed to probe this interface, unlike commercially available analogs that lack the 3-methoxy H-bond acceptor at N5.

GABAA receptor modulation structure–activity relationship benzodiazepine pharmacophore

C3 4-Fluorophenyl vs. 4-Methoxyphenyl Electronic Effect on Chk1 Kinase Inhibition Potency

The C3 substituent in the pyrazolo[4,3-c]quinoline scaffold is a primary determinant of electron density on the fused pyrazole ring, directly influencing the strength of π–π stacking interactions with the kinase hinge region [1]. In the congeneric Chk1 inhibitor series reported by Malvacio et al. (2018), replacement of a 4-methoxyphenyl group at C3 with a 4-fluorophenyl group (or vice versa) produced up to 2–3-fold shifts in residual Chk1 enzymatic activity at a fixed concentration of 100 µM, with the more electron-withdrawing 4-fluorophenyl variant consistently yielding stronger inhibition [2]. While the published series focused on N5-unsubstituted 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, the electronic contribution of the C3 substituent is independent of N5 substitution and therefore translatable to the target compound, which carries the same 4-fluorophenyl group. By contrast, the widely commercially stocked analog 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline incorporates the less electron-withdrawing 4-methoxyphenyl at C3, which the Chk1 SAR predicts to be inferior for kinase hinge binding [2].

checkpoint kinase 1 cancer therapeutics electronic parameter SAR

Predicted Meta-Methoxybenzyl vs. Para-Methoxybenzyl Conformational Restriction Differentiating 5-HT or Dopamine Receptor Off-Target Liability

Rotatable bond count and conformational flexibility have been quantitatively linked to polypharmacology risk—the propensity of a small molecule to bind multiple unintended targets [1]. Both the target compound and its para-methoxybenzyl regioisomer (3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, CAS 866349-68-0) share four rotatable bonds and an identical molecular formula (C24H18FN3O, MW 383.4 g/mol), but their conformational ensembles differ: the meta-methoxy moiety creates an asymmetric steric profile that limits the accessible dihedral angles of the N5–CH2–phenyl torsion compared to the symmetrical para-methoxy analog [2]. Similar meta-vs-para substitution patterns have been shown to reduce affinity for aminergic GPCRs (e.g., 5-HT2A, D2 receptors) by 2–5-fold while preserving primary target potency [3]. This substitution-driven off-target liability has not been measured directly for the pyrazolo[4,3-c]quinoline series, but the conformational principle is well-established across heterocyclic chemical space and is directly applicable to procurement decisions when selecting a compound for selectivity profiling.

off-target profiling ligand-based virtual screening conformational analysis

Procurement-Relevant Application Scenarios for 3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline


Functional Probing of GABAA Receptor α+β− Interface Pharmacology

The 3-methoxybenzyl substituent at N5 is predicted to engage the α+β− interfacial hydrogen-bond acceptor site identified for pyrazoloquinolinone positive allosteric modulators [1]. Procurement of this compound enables electrophysiological (two-electrode voltage clamp) or calcium-imaging studies in recombinant α1β3 receptors to test whether the meta-methoxybenzyl-4-fluorophenyl combination yields α+β−-selective modulation, a pharmacological profile not achievable with N5-unsubstituted or N5-para-substituted commercial analogs [1][2]. This scenario is directly relevant to academic labs and biotech companies developing non-sedative anxiolytics that avoid the benzodiazepine binding site.

Chk1 Kinase Inhibitor Lead Optimization Campaigns Requiring 4-Fluorophenyl Electronics at C3

The 4-fluorophenyl substituent at C3 provides the electron-withdrawing character correlated with enhanced Chk1 inhibitory potency in the pyrazolo[4,3-c]quinolin-3-one congeneric series [3]. The target compound is therefore a rational choice for initial screening libraries in cancer drug discovery programs that aim to sensitize p53-deficient tumors to DNA-damaging chemotherapeutics. In contrast, the more widely available 4-methoxyphenyl analog at C3 is expected to underperform in the same enzymatic assay, potentially yielding false-negative results [3].

Physicochemical Property-Driven CNS Drug Candidate Profiling

With an XLogP3-AA of 4.3 and a TPSA of 39.9 Ų, the target compound falls within the empirically defined optimal space for CNS drug candidates (logP 2–5, TPSA <60 Ų) [4]. This profile makes it a preferred selection for parallel artificial membrane permeability assays (PAMPA-BBB) and brain/plasma ratio studies in rodent models, where analogs with higher TPSA or suboptimal logP would be expected to exhibit reduced brain penetration [4]. Procurement of this compound for CNS lead profiling provides a structurally novel entry with favorable predicted BBB permeability.

Conformational Selectivity Profiling Against Aminergic GPCR Panels

The meta-methoxybenzyl group restricts the conformational ensemble of the N5 side chain compared to the para-methoxybenzyl regioisomer, which is hypothesized to reduce affinity for off-target aminergic GPCRs (5-HT2A, D2, α1A) [5]. This compound is therefore the appropriate choice for selectivity panels conducted in contract research organizations or pharmaceutical discovery programs that require cleaner pharmacological tool compounds with minimized polypharmacology risk [5].

Quote Request

Request a Quote for 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.